molecular formula C5H2F2IN B1589160 2,3-Difluoro-5-iodopyridine CAS No. 851386-35-1

2,3-Difluoro-5-iodopyridine

Cat. No.: B1589160
CAS No.: 851386-35-1
M. Wt: 240.98 g/mol
InChI Key: ZNLTYQPDGSUUGG-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2F2IN. This compound is part of the broader class of fluorinated pyridines, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-iodopyridine typically involves halogenation reactions. One common method is the direct iodination of 2,3-difluoropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, catalytic cyclization and fluoridation reactions using trichloracetic aldehyde and acrylonitrile as starting materials can be employed. These methods are designed to be efficient, with high yields and minimal environmental impact, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-iodopyridine is primarily related to its ability to participate in various chemical reactions. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it more reactive in nucleophilic substitution and coupling reactions. The iodine atom serves as a good leaving group, facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodopyridine
  • 3-Iodopyridine
  • 4-Iodopyridine
  • 2,3-Difluoro-5-chloropyridine

Uniqueness

2,3-Difluoro-5-iodopyridine is unique due to the presence of both fluorine and iodine atoms in the pyridine ring. This combination imparts distinct reactivity and stability compared to other halogenated pyridines. The fluorine atoms reduce the basicity and reactivity of the pyridine ring, while the iodine atom provides a versatile site for further functionalization .

Properties

IUPAC Name

2,3-difluoro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLTYQPDGSUUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462338
Record name 2,3-difluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851386-35-1
Record name 2,3-Difluoro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-difluoro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-5-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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